molecular formula C17H20N4O2S B14750951 1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione CAS No. 4846-44-0

1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione

Cat. No.: B14750951
CAS No.: 4846-44-0
M. Wt: 344.4 g/mol
InChI Key: NBXWIRIDBGPEGS-UHFFFAOYSA-N
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Description

1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features an imidazo[4,5-d]pyridazine core, which is a fused bicyclic system containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-d]pyridazine core, which can be achieved through the cyclization of appropriate precursors under specific reaction conditions. The introduction of the benzyl and sulfanyl groups is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione can be compared with other similar compounds, such as:

    Imidazoles: These compounds share the imidazole ring structure and exhibit similar chemical reactivity. the presence of additional functional groups in this compound imparts unique properties.

    Thiazoles: Thiazoles contain a sulfur atom in the ring structure, similar to the sulfanyl group in the compound of interest. Thiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyridazines: Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms. The imidazo[4,5-d]pyridazine core in the compound of interest combines the properties of both imidazoles and pyridazines, resulting in a unique chemical and biological profile.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

4846-44-0

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzyl-2-(3-methylbutylsulfanyl)-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione

InChI

InChI=1S/C17H20N4O2S/c1-11(2)8-9-24-17-18-13-14(16(23)20-19-15(13)22)21(17)10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,19,22)(H,20,23)

InChI Key

NBXWIRIDBGPEGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NNC2=O

Origin of Product

United States

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